3-Amino-6-methoxypyrazine-2-carboxylic acid

Vue d'ensemble

Description

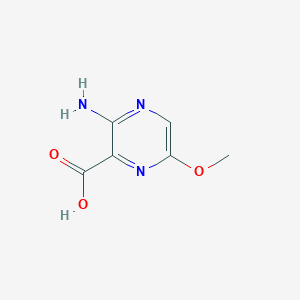

3-Amino-6-methoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H7N3O3. It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-6-methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

AMPC has shown promise in medicinal applications, particularly in the development of antimicrobial agents. Research indicates that derivatives of pyrazine compounds, including AMPC, exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb). For instance, compounds based on similar structures have been evaluated for their minimum inhibitory concentration (MIC), revealing effective antimycobacterial properties .

Case Study: Antimicrobial Activity

- Compound Tested : Derivatives of 3-amino-pyrazine-2-carboxamides.

- Result : The most active derivative against Mtb showed an MIC of 12.5 µg/mL .

Beyond antimicrobial properties, AMPC has been investigated for its potential anticancer effects. Studies have demonstrated that certain pyrazine derivatives can inhibit cancer cell proliferation in vitro, particularly in liver cancer cell lines (HepG2). The mechanisms often involve modulation of specific cellular pathways related to cancer progression .

Table 1: Biological Activities of AMPC Derivatives

| Compound | Activity | Target |

|---|---|---|

| AMPC Derivative A | Antimicrobial | M. tuberculosis |

| AMPC Derivative B | Anticancer | HepG2 cells |

| AMPC Derivative C | Anti-inflammatory | Various |

Material Science

In material science, AMPC is utilized as a building block for synthesizing novel polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities, such as improved thermal stability and chemical resistance .

Case Study: Polymer Development

- Application : Synthesis of thermally stable polymers.

- Outcome : Enhanced performance in high-temperature environments.

Mécanisme D'action

The mechanism of action of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-2-pyrazinecarboxylic acid: Lacks the methoxy group at the 6-position.

6-Methoxy-2-pyrazinecarboxylic acid: Lacks the amino group at the 3-position.

3-Amino-6-chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a methoxy group at the 6-position.

Uniqueness

3-Amino-6-methoxypyrazine-2-carboxylic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.

Activité Biologique

Overview

3-Amino-6-methoxypyrazine-2-carboxylic acid (C6H7N3O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

- An amino group at the 3-position,

- A methoxy group at the 6-position,

- A carboxylic acid group at the 2-position.

These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and methoxy groups enhance its binding affinity to these targets, modulating various biochemical pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including mycobacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL |

| Trichophyton mentagrophytes | 15.62 µg/mL |

| Staphylococcus aureus | Not significant |

The compound's effectiveness against Mycobacterium tuberculosis suggests it may serve as a lead compound for developing new antitubercular agents .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The cytotoxicity is associated with the compound's ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 µM | HepG2 |

| Derivative A | 15 µM | HepG2 |

| Derivative B | 30 µM | MCF7 |

These findings highlight the potential of this compound in cancer therapeutics .

Case Studies

- Antimycobacterial Evaluation : A study evaluated several derivatives of pyrazine compounds, including this compound, against Mycobacterium tuberculosis. The study found that modifications to the carboxamide moiety significantly influenced antimicrobial activity, with certain derivatives showing enhanced potency compared to the parent compound .

- Antifungal Assessment : Another investigation focused on the antifungal properties of this compound against Trichophyton mentagrophytes. The results indicated moderate activity, suggesting that further structural optimization could enhance efficacy .

Comparative Analysis

When compared to similar compounds, such as 3-Amino-2-pyrazinecarboxylic acid and 6-Methoxy-2-pyrazinecarboxylic acid, the unique combination of functional groups in this compound contributes to its distinct biological profile.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-Amino-2-pyrazinecarboxylic acid | Moderate | Low |

| 6-Methoxy-2-pyrazinecarboxylic acid | Low | Low |

Propriétés

IUPAC Name |

3-amino-6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOLVBWVBBRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.